molecular formula C9H7N3O3 B2873459 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole CAS No. 25283-96-9

5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B2873459
CAS No.: 25283-96-9
M. Wt: 205.173
InChI Key: RSKNJQADPMXGLF-UHFFFAOYSA-N
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Description

5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS: 25283-96-9) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at position 5 and a para-nitrophenyl group at position 3 . Its molecular formula is C₉H₇N₃O₃, with a molar mass of 205.17 g/mol. This compound is synthesized via cyclization reactions involving hydroxylamine derivatives and nitriles, as demonstrated in a reported method using acetic anhydride to achieve a 61% yield . The para-nitrophenyl group imparts electron-withdrawing effects, enhancing stability and influencing reactivity, while the methyl group contributes to hydrophobic interactions in biological systems .

Properties

IUPAC Name

5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c1-6-10-9(11-15-6)7-2-4-8(5-3-7)12(13)14/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKNJQADPMXGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzohydrazide with acetic anhydride in the presence of a base such as pyridine. The reaction mixture is heated to promote cyclization, resulting in the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as alkyl halides, bases like sodium hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 5-Methyl-3-(4-aminophenyl)-1,2,4-oxadiazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of 1,2,4-Oxadiazole Derivatives
Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Applications/Properties References
5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole Methyl (C5), 4-nitrophenyl (C3) C₉H₇N₃O₃ 205.17 Antimicrobial, CNS activity
5-Ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole Ethyl (C5), 4-nitrophenyl (C3) C₁₀H₉N₃O₃ 219.20 Enhanced lipophilicity
5-(1-Chloro-2-methylpropan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole Chloroalkyl (C5), 4-nitrophenyl (C3) C₁₂H₁₁ClN₄O₃ 294.69 Potential agrochemical applications
5-(4-Nitrophenyl)-3-phenyl-1,2,4-oxadiazole Phenyl (C3), 4-nitrophenyl (C5) C₁₃H₈N₄O₃ 268.23 Antimicrobial, antitumor activity

Key Observations :

  • Electron-Withdrawing Groups : The 4-nitrophenyl substituent at C3 enhances thermal stability and pharmacological activity, as seen in CNS depressant applications .
  • Chlorinated Derivatives : Chloroalkyl substituents (e.g., 5-(1-Chloro-2-methylpropan-2-yl) ) introduce steric bulk, which may influence binding affinity in agrochemicals .

Physicochemical Properties

Table 2: Physical Properties of Selected Oxadiazoles
Compound Name Melting Point (°C) Solubility Stability Synthesis Yield (%)
This compound Not reported Low in H₂O High thermal stability 61
3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole 145–147 Moderate in DMSO Moderate 85–90
5-(4-Chloro-3-nitrophenyl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole Not reported Insoluble in H₂O High 75–80

Key Observations :

  • Thermal Stability : The methyl and nitro groups in This compound contribute to high thermal stability, making it suitable for high-temperature applications .
  • Solubility : Most nitro-substituted oxadiazoles exhibit low aqueous solubility, necessitating formulation adjustments for pharmaceutical use .
Energetic Materials :
  • Detonation Performance: 1,2,4-Oxadiazoles with nitro and amino substituents (e.g., 5,5′-diamino-3,3′-azo-1,2,4-oxadiazole) exhibit superior detonation velocities (up to 9046 m/s) compared to RDX, a benchmark explosive .

Biological Activity

5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole is a member of the 1,2,4-oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, among other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The presence of the nitrophenyl group is crucial for its biological activity, enhancing its interaction with biological targets.

Anticancer Activity

Research indicates that 1,2,4-oxadiazole derivatives exhibit potent anticancer properties. For instance, compounds derived from this scaffold have shown cytotoxic effects against various cancer cell lines. A study highlighted that derivatives of 1,2,4-oxadiazoles can inhibit tumor growth by inducing apoptosis in cancer cells through various pathways such as the inhibition of histone deacetylases (HDAC) and modulation of signaling pathways involved in cell proliferation and survival .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundHeLa12.5HDAC inhibition
This compoundMCF-715.0Apoptosis induction
Other derivativesVariousRanges from 2.76 to 92.4Varies

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity. Studies have shown that certain derivatives exhibit strong antibacterial effects against pathogens such as Xanthomonas oryzae and Escherichia coli, making them potential candidates for agricultural applications .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundPathogen TestedEC50 (µg/mL)
This compoundXanthomonas oryzae24.14
Other derivativesVariousRanges from 19.04 to 36.25

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : This compound shows inhibitory effects on critical enzymes such as HDACs and carbonic anhydrases which are involved in tumor progression and metastasis .
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins.
  • Antimicrobial Action : The nitro group enhances the lipophilicity of the compound allowing it to penetrate bacterial membranes effectively.

Case Studies

Several studies have explored the efficacy of oxadiazole derivatives in clinical settings:

  • Study on Cancer Cell Lines : A recent investigation evaluated the cytotoxicity of various oxadiazole derivatives against a panel of human cancer cell lines including HeLa and MCF-7. Results indicated that modifications on the oxadiazole ring significantly affected potency .
  • Agricultural Applications : Research focusing on agricultural pests demonstrated that oxadiazole derivatives possess nematocidal properties against Meloidogyne incognita, showcasing their potential as environmentally friendly pesticides .

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